methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate is a complex organic compound featuring a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate typically involves multicomponent reactions. One efficient method involves the reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one in the presence of sodium acetate as a catalyst in a small amount of ethanol . This ‘one-pot’ process is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are likely to be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit cytotoxic activities and are used as CDK2 inhibitors.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their PARP-1 inhibitory activity and antitumor properties.
Uniqueness
Methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a spiro structure that combines indole and pyrano-pyridine moieties. Its IUPAC name reflects its complex composition, highlighting the presence of multiple functional groups that contribute to its biological properties.
Property | Description |
---|---|
Molecular Formula | C20H18N4O6 |
Molecular Weight | 402.38 g/mol |
CAS Number | 873571-59-6 |
Solubility | Soluble in DMSO and ethanol; limited in water |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates several mechanisms through which this compound exerts its effects:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This interaction can disrupt normal cellular processes such as metabolism and signal transduction.
- Cell Cycle Regulation : Studies have shown that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis (programmed cell death) .
- Tubulin Interaction : Similar to other indole derivatives, this compound may interact with tubulin, disrupting microtubule dynamics which is crucial for cell division .
Structure-Activity Relationships (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Key findings from SAR studies include:
- Functional Group Importance : The presence of specific functional groups such as amino and carboxyl moieties significantly influences the compound's potency against various cancer cell lines .
- Indole Derivative Efficacy : Indole derivatives have been shown to exhibit a wide range of biological activities including anticancer effects. Compounds with similar scaffolds have demonstrated effectiveness against drug-resistant cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the indole family:
- Anticancer Activity : A study reported that an indole derivative exhibited significant antiproliferative activity against HeLa cells with an IC50 value of 8.7 µM. This compound induced apoptosis and disrupted microtubule formation .
- In Vivo Efficacy : In a mouse model xenograft study using MGC-803 cells (gastric cancer), another indole derivative showed tumor growth inhibition rates of 70% at doses of 15 mg/kg .
- Mechanistic Insights : Molecular docking studies revealed that certain analogues form stable interactions with tubulin at the colchicine-binding site, enhancing their potential as anticancer agents .
Properties
IUPAC Name |
methyl 2-amino-1'-(2-amino-2-oxoethyl)-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-9-7-12-14(17(26)23-9)20(15(16(22)30-12)18(27)29-2)10-5-3-4-6-11(10)24(19(20)28)8-13(21)25/h3-7H,8,22H2,1-2H3,(H2,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNAMCSBCHTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC(=O)N)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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